

Solubility Profile of Vulgaxanthin I: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Vulgaxanthin I	
Cat. No.:	B3165861	Get Quote

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This technical guide provides an in-depth overview of the solubility characteristics of **Vulgaxanthin I**, a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beetroot (Beta vulgaris). This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic and functional applications of this natural compound.

Core Executive Summary

Vulgaxanthin I is a hydrophilic, water-soluble pigment.[1][2] Its solubility is highest in polar solvents, particularly water and aqueous solutions of ethanol and methanol. While precise quantitative solubility data (e.g., mg/mL) in a wide range of organic solvents is not extensively documented in publicly available literature, its extraction behavior from natural sources provides strong evidence of its solubility profile. Optimal extraction is typically achieved using polar solvent systems, underscoring its affinity for these media. A commercial supplier of **Vulgaxanthin I** explicitly lists its solubility in DMSO and water.[3]

Physicochemical Properties of Vulgaxanthin I

To understand its solubility, it is essential to consider the fundamental physicochemical properties of **Vulgaxanthin I**.



Property	Value	Source
Molecular Formula	C14H17N3O7	Betaelegans
Molecular Weight	339.30 g/mol	Betaelegans
Appearance	Yellow to dark orange liquid	Betaelegans
Purity (commercial standard)	>98%	Betaelegans
Molar absorption coefficient	46000 (M cm) ⁻¹ at 480 nm	Betaelegans

Quantitative Solubility and Extraction Yield Data

Direct quantitative solubility studies for **Vulgaxanthin I** are limited. However, data from extraction experiments provide valuable insights into its solubility in various solvent systems. The following table summarizes the yield of **Vulgaxanthin I** obtained under different extraction conditions, which can be considered an indicator of its solubility in those media.

Solvent System	Vulgaxanthin I Yield	Source Plant Material	Reference
Aqueous Ethanol	952.5 mg/L	Beetroot (Beta vulgaris L.)	(Acta Alimentaria, 2020)[1]
Water	11.69 mg/100mL	Red Beet	(Journal of Biochemical Technology, 2018)
Citric Acid	9.68 mg/100mL	Red Beet	(Journal of Biochemical Technology, 2018)
70:30 Aqueous Ethanol	Not specified, but used for extraction	Not specified	(ResearchGate)[4]
80% Aqueous Methanol with 50 mM Ascorbate	Not specified, used for quantification	Yellow Beet (Beta vulgaris L. subsp. vulgaris "Golden Beet")	(PMC)[5]



Experimental Protocols

Protocol 1: Conventional Extraction of Vulgaxanthin I from Beetroot Peels

This protocol is based on the methodology described for the conventional extraction of betalains from beetroot peels using aqueous ethanol.[1]

Objective: To extract **Vulgaxanthin I** from beetroot peels.

Materials:

- Beetroot peels
- Aqueous ethanol
- Spectrophotometer
- Centrifuge

Procedure:

- Beetroot peels are collected and prepared for extraction.
- The peels are subjected to extraction with aqueous ethanol at a solvent-to-solid ratio of 0.8 w/v.
- The extraction is carried out for 1 hour at a controlled temperature of 20°C.
- Following extraction, the mixture is centrifuged to separate the solid and liquid phases.
- The supernatant, containing the extracted **Vulgaxanthin I**, is collected.
- The concentration of Vulgaxanthin I in the extract is determined spectrophotometrically by measuring the absorbance at 475 nm. The molar extinction coefficient for betaxanthins
 (48,000 L mol⁻¹ cm⁻¹) is used for quantification.[1][5]

Protocol 2: HPLC Assay for Vulgaxanthin I Formation



This protocol details an HPLC-based assay to measure the formation of **Vulgaxanthin I**, which is relevant for researchers studying its biosynthesis or stability.[5]

Objective: To quantify Vulgaxanthin I formation via HPLC.

Materials:

- Potassium phosphate buffer (0.1 M, pH 6.5) containing 50 mM ascorbate
- (S)-Glutamine solution (10 mM)
- Betalamic acid (BA) solution (5 nmol in 10 μL of water)
- Methanol
- Protein extract from hairy roots (if studying enzymatic formation)
- · HPLC system

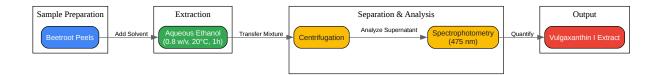
Procedure:

- A reaction mixture is prepared by combining 50 μ L of 0.1 M potassium phosphate buffer (pH 6.5) with 50 mM ascorbate, 20 μ L of 10 mM (S)-Gln, and 20 μ L of protein extract.
- The mixture is pre-incubated at 30°C for 5 minutes.
- The reaction is initiated by adding 10 μL of betalamic acid (5 nmol).
- The reaction is allowed to proceed for 60 minutes at 30°C.
- The reaction is stopped by adding 100 μL of methanol.
- The mixture is centrifuged at 15,000 x g for 5 minutes.
- A 50 μL aliquot of the supernatant is analyzed by HPLC to quantify the amount of Vulgaxanthin I formed.

Visualizations



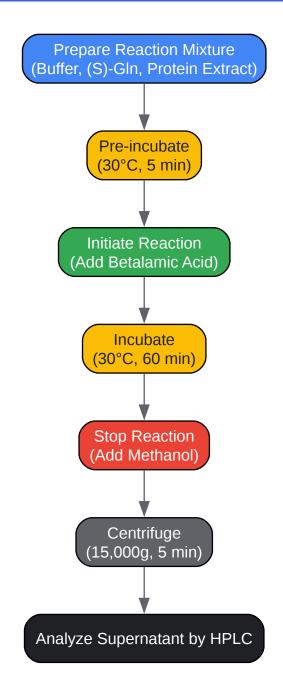
Signaling Pathways and Experimental Workflows



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Caption: Workflow for the conventional extraction of Vulgaxanthin I.





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